2-[(2-Phenoxyethyl)thio]benzoic acid
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Overview
Description
2-[(2-Phenoxyethyl)thio]benzoic acid is an organic compound with the molecular formula C15H14O3S and a molecular weight of 274.34 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a phenoxyethylthio group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenoxyethyl)thio]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenoxyethyl)thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Phenoxyethyl)thio]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[(2-Phenoxyethyl)thio]benzoic acid involves its interaction with specific molecular targets and pathways. The phenoxyethylthio group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Phenoxyethyl)thio]acetic acid
- 2-[(2-Phenoxyethyl)thio]propanoic acid
- 2-[(2-Phenoxyethyl)thio]butanoic acid
Uniqueness
2-[(2-Phenoxyethyl)thio]benzoic acid is unique due to its specific combination of a benzoic acid moiety and a phenoxyethylthio group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
2-[(2-Phenoxyethyl)thio]benzoic acid (C15H14O3S) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C15H14O3S
- Molecular Weight: 274.34 g/mol
Synthesis:
The synthesis of this compound typically involves the reaction of 2-mercaptobenzoic acid with 2-phenoxyethyl bromide under basic conditions, often using potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This method yields the desired compound with high purity and yield.
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
Antimicrobial Activity
Studies have shown that derivatives of benzoic acid, including those with thiol groups like this compound, exhibit significant antimicrobial properties. For instance, a related study found that various thioureides derived from benzoic acids demonstrated activity against parasites such as Giardia lamblia and Toxoplasma gondii. Notably, certain compounds showed an IC50 value around 1 µM against T. gondii .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines, including human colon cancer cells (Caco2). Some derivatives were found to affect cell viability significantly, suggesting a potential role in cancer therapeutics .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. The phenoxyethylthio group may modulate the activity of various enzymes and receptors, contributing to its antimicrobial and anticancer effects. The carboxylic acid moiety is also believed to participate in hydrogen bonding and electrostatic interactions, enhancing the compound's bioactivity.
Case Studies
-
Study on Antimicrobial Efficacy
- A study synthesized new thioureides from benzoic acid derivatives and assessed their activity against multiple pathogens. Results indicated that while some compounds were ineffective against G. lamblia, others inhibited T. gondii effectively, showcasing the potential for developing new anti-infective agents from this chemical class .
- Evaluation of Antitumor Activity
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Benzoic Acid Derivative | Antimicrobial, Anticancer |
2-[(2-Phenoxyethyl)thio]acetic acid | Acetic Acid Derivative | Limited studies on biological activity |
2-[(2-Phenoxyethyl)thio]propanoic acid | Propanoic Acid Derivative | Similar antimicrobial properties |
Properties
IUPAC Name |
2-(2-phenoxyethylsulfanyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c16-15(17)13-8-4-5-9-14(13)19-11-10-18-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXMIOAEXLFVOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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